5-Methyl-3-heptanol

説明

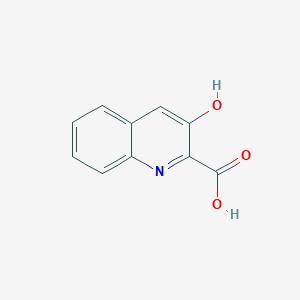

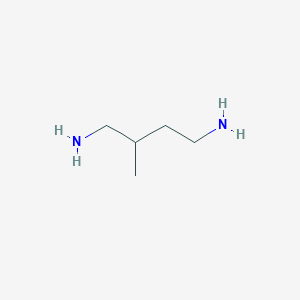

5-Methyl-3-heptanol is a chemical compound with the linear formula C8H18O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Sigma-Aldrich provides this product but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity .Molecular Structure Analysis

The molecular formula of this compound is C8H18O . Its molecular weight is 130.232 .Physical And Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3, a boiling point of 167.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.6 mmHg at 25°C . Its enthalpy of vaporization is 47.0±6.0 kJ/mol .科学的研究の応用

Oscillatory Shear and High-Pressure Dielectric Study

5-Methyl-3-heptanol has been studied using rheology at ambient pressure and dielectric spectroscopy at elevated pressures up to 1.03 GPa . The relaxational behavior of this liquid is intermediate between those that show a large Debye process, such as 2-ethyl-1-hexanol . This study provides important insights into the dynamics of complex liquids .

Hydrodeoxygenation to C8 Alkenes and Alkane

This compound can be catalyzed in a one-step process to convert 5-methyl-3-heptanone to a mixture of 5-methyl-3-heptene, 5-methyl-2-heptene (C8 alkenes), and 3-methyl heptane (C8 alkane) . This process is achieved over a single bed of a supported catalyst (bifunctional heterogeneous catalyst) consisting of one transition metal (copper (Cu) or platinum (Pt)) loaded on alumina (Al2O3) under mild operating conditions .

Thermophysical Property Data Generation

This compound is used in the generation of critically evaluated thermodynamic property data for pure compounds . These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

将来の方向性

作用機序

Target of Action

This compound, also known as 5-Methylheptan-3-ol, is a relatively simple organic molecule with a molecular weight of 130.2279 . It is likely to interact with a variety of biological molecules due to its hydrophobic nature and the presence of a hydroxyl group .

Biochemical Pathways

It’s worth noting that the modification of existing biochemical pathways to produce non-natural alcohols has been a topic of research .

特性

IUPAC Name |

5-methylheptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-7(3)6-8(9)5-2/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECKOSOTZOBWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871286 | |

| Record name | 5-Methyl-3-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18720-65-5 | |

| Record name | 5-Methyl-3-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18720-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylheptan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018720655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylheptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-methyl-3-heptanol in hydrogen bonding networks?

A1: this compound readily participates in hydrogen bonding, forming both ring-like and chain-like structures. Studies using dielectric spectroscopy show that these structures coexist and dynamically interconvert. [, , , ] This structural equilibrium influences the compound's dielectric properties and its behavior under pressure and electric fields. [, , , ]

Q2: How does an electric field impact the hydrogen bonding structure of this compound?

A2: Applying a high electric field to this compound induces a shift in the equilibrium from ring-like to more polar chain-like hydrogen-bonded structures. [, ] This transition occurs on a timescale comparable to the dielectric Debye relaxation, suggesting a connection between dipole moment fluctuations and structural rearrangements within the hydrogen-bonded network. [, ]

Q3: Does the Debye relaxation behavior of this compound always follow an exponential decay?

A3: No, research has shown that the Debye-like relaxation in this compound does not always exhibit a purely exponential decay. [] Instead, a Cole-Davidson type dispersion, indicative of a distribution of relaxation times, is observed, particularly at temperatures where the Debye relaxation is less prominent compared to the alpha relaxation. []

Q4: How does pressure affect the intermolecular interactions in this compound?

A4: Increasing pressure primarily impacts this compound by altering its liquid structure. [] This structural perturbation favors the formation of linear chains over ring dimers, largely due to entropic factors as the enthalpy of association remains relatively insensitive to pressure changes. []

Q5: Can this compound be chemically transformed into other valuable compounds?

A5: Yes, this compound serves as a key intermediate in the production of C8 alkenes and alkanes. [] When reacted over bifunctional catalysts, such as copper or platinum on alumina, it undergoes a sequence of hydrogenation and dehydration reactions. [] The choice of catalyst and reaction conditions significantly influences the selectivity towards specific C8 products. []

Q6: Beyond its role in hydrogen bonding studies, has this compound been identified in any natural sources?

A6: Yes, analysis of volatile compounds extracted from the leaves of Aloe ferox revealed the presence of this compound, albeit in a relatively minor concentration (3.92%). [] This finding suggests its potential role as a trace component in the plant's aroma profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)